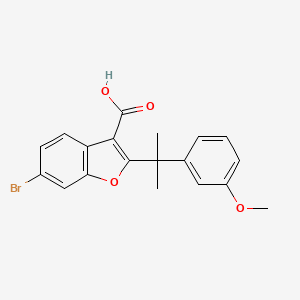

![molecular formula C8H6ClNO3 B1654099 Acide furo[3,2-c]pyridine-4-carboxylique chlorhydrate CAS No. 2102412-97-3](/img/structure/B1654099.png)

Acide furo[3,2-c]pyridine-4-carboxylique chlorhydrate

Vue d'ensemble

Description

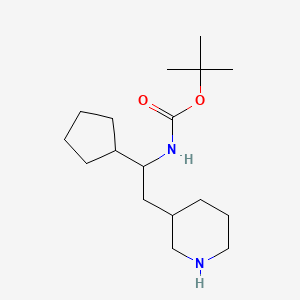

“Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2102412-97-3 . It has a molecular weight of 199.59 . The IUPAC name for this compound is furo[3,2-c]pyridine-4-carboxylic acid hydrochloride . It is typically stored at room temperature . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride” is 1S/C8H5NO3.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride” is a yellow to brown solid . . The compound is stable at room temperature .

Applications De Recherche Scientifique

Ablation photodynamique des bactéries Gram-positives

Les photosensibilisateurs à base de furo[3,2-c]pyridine, tels que LIQ-TF, ont été utilisés pour l'imagerie spécifique et l'ablation photodynamique des bactéries Gram-positives . Cette application est particulièrement utile pour lutter contre les bactéries multirésistantes aux médicaments .

Émission proche infrarouge

Le composé présente une émission proche infrarouge avec un rendement quantique élevé . Cette propriété le rend approprié pour des applications d'imagerie et de détection.

Génération d'espèces réactives de l'oxygène

Les composés à base de furo[3,2-c]pyridine peuvent générer efficacement des espèces réactives de l'oxygène . Cette caractéristique est bénéfique dans divers domaines, notamment les sciences de l'environnement, la biologie et la médecine.

Synthèse de nouvelles molécules

L'acide furo[3,2-c]pyridine-4-carboxylique chlorhydrate peut être utilisé dans des réactions en cascade pour synthétiser de nouvelles molécules . Par exemple, il a été utilisé dans une réaction en tandem en quatre étapes pour préparer des furo[3,4-c]pyridine-1,4-diones .

Activation C–H

Le composé peut participer à des réactions d'activation C–H . Cette propriété est précieuse en synthèse organique, permettant la construction de molécules complexes.

Thérapie anticancéreuse

Les dérivés de pyrrolo[3,2-c]pyridine, qui sont structurellement similaires à l'this compound, ont montré des effets inhibiteurs contre la kinase FMS . Ces composés sont des candidats prometteurs pour le développement de médicaments anticancéreux et antiarthritiques .

Mécanisme D'action

The mechanism of action of Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride varies depending on its application. In medicinal chemistry, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride has been shown to inhibit the activity of enzymes involved in cancer cell growth and viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In materials science, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride's unique structure allows it to form strong intermolecular interactions, leading to the formation of materials with unique properties. In organic synthesis, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride's reactivity allows it to undergo a variety of reactions, leading to the synthesis of other heterocycles.

Biochemical and Physiological Effects:

Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In medicinal chemistry, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. In materials science, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride's unique properties make it useful for the synthesis of materials with specific properties, such as high conductivity or mechanical strength. In organic synthesis, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride's reactivity allows it to be used as a versatile building block for the synthesis of other heterocycles.

Avantages Et Limitations Des Expériences En Laboratoire

Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride's unique structure and reactivity make it an attractive candidate for a variety of lab experiments. Its low toxicity and good bioavailability make it a promising candidate for drug development. However, its synthesis can be challenging, and its properties can be difficult to predict, making it important to carefully design experiments to ensure reliable results.

Orientations Futures

There are many possible future directions for research involving Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride. In medicinal chemistry, further studies could be conducted to explore its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, researchers could explore the use of Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride as a building block for the synthesis of materials with specific properties, such as high conductivity or mechanical strength. In organic synthesis, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride could be used as a starting material for the synthesis of other heterocycles with unique properties. Overall, Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride has the potential to make significant contributions to a variety of fields, and further research is needed to fully explore its capabilities.

Conclusion:

Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a unique and versatile molecule that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully explore the capabilities of Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride and its potential contributions to a variety of fields.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

furo[3,2-c]pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYLEAVNHCWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2102412-97-3 | |

| Record name | Furo[3,2-c]pyridine-4-carboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile](/img/structure/B1654019.png)

![2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1654023.png)

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol](/img/structure/B1654025.png)

![8-[3-(2-Methoxyphenyl)propanoyl]-2-methyl-N-phenyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654028.png)

![N,N-dimethyl-3-{4-[(1-tetrahydro-2H-pyran-4-yl-4-piperidyl)methyl]phenyl}propanamide](/img/structure/B1654030.png)

![cyclopentyl[3-(5-methyl-2-phenyl-1H-imidazol-1-yl)-1-pyrrolidinyl]methanone](/img/structure/B1654031.png)

![2-Ethoxy-1-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-ethanone](/img/structure/B1654032.png)

![3-(3-Chloro-5-isoxazolyl)-1-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidino)-1-propanone](/img/structure/B1654035.png)

![8-[2-(3-Methoxyphenyl)acetyl]-4-phenyl-1lambda-thia-4,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1654038.png)